n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Medicinal Chemistry Physicochemical Property Optimization SAR Probe Design

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (CAS 1340365-10-7, molecular formula C₁₃H₁₆N₂, molecular weight 200.28 g/mol) is a synthetic secondary amine belonging to the isoquinoline-5-yl-ethanamine structural class. The compound features an N-ethyl substituent on the ethanamine side chain attached to the 5-position of the isoquinoline ring, distinguishing it from the primary amine analog 1-(isoquinolin-5-yl)ethan-1-amine (CAS 1083368-45-9).

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13561521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C13H16N2/c1-3-15-10(2)12-6-4-5-11-9-14-8-7-13(11)12/h4-10,15H,3H2,1-2H3
InChIKeyLJCBPMKDEXMVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (CAS 1340365-10-7): Procurement-Relevant Identity and Physicochemical Classification for Research Buyers


n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine (CAS 1340365-10-7, molecular formula C₁₃H₁₆N₂, molecular weight 200.28 g/mol) is a synthetic secondary amine belonging to the isoquinoline-5-yl-ethanamine structural class . The compound features an N-ethyl substituent on the ethanamine side chain attached to the 5-position of the isoquinoline ring, distinguishing it from the primary amine analog 1-(isoquinolin-5-yl)ethan-1-amine (CAS 1083368-45-9) . Isoquinolines are recognized in medicinal chemistry as 'privileged scaffolds' that appear in numerous bioactive natural products and synthetic drug candidates, including agents targeting neurological and oncological pathways [1]. This compound is supplied exclusively for research and development purposes, with typical purity specifications ranging from 97% to 98% across commercial vendors .

Why 1-(Isoquinolin-5-yl)ethan-1-amine, Chiral Variants, and Other N-Substituted Congeners Cannot Be Freely Interchanged with n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine


The N-ethyl secondary amine group on n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine introduces a distinct steric, electronic, and hydrogen-bonding profile compared to its closest primary amine analog (1-(isoquinolin-5-yl)ethan-1-amine; MW 172.23 vs. 200.28, ΔMW = +28.05) and differently N-substituted variants such as the N-methyl ([1-(isoquinolin-5-yl)ethyl](methyl)amine; MW 186.25) and N-propyl (n-(1-(isoquinolin-5-yl)ethyl)propan-1-amine; MW 214.31) analogs [1][2]. In drug discovery and chemical biology, even a single methylene unit difference in the N-alkyl substituent can alter receptor subtype selectivity, metabolic stability, and passive membrane permeability due to changes in LogP and basicity (pKa of the amine) [3]. Furthermore, the target compound is a racemate, whereas individually available (R)- and (S)- enantiomers of the primary amine series (e.g., (1R)-1-(isoquinolin-5-yl)ethan-1-amine from Sigma-Aldrich/Enamine) introduce additional stereochemical variables that preclude direct substitution . Procurement records show that the N-ethyl derivative has been discontinued by some suppliers (e.g., CymitQuimica), indicating that the compound occupies a specific niche not served by more abundant analogs, and substitution without experimental validation risks irreproducible results .

Quantitative Differentiation Evidence: n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine vs. Closest Isoquinoline-5-yl-ethanamine Analogs for Scientific Procurement Decisions


N-Ethyl Substitution Increases Molecular Weight by 16.3% and Eliminates Hydrogen Bond Donor Capacity Relative to the Unsubstituted Primary Amine

The replacement of the primary amine (-NH₂) in 1-(isoquinolin-5-yl)ethan-1-amine with an N-ethyl secondary amine (-NHEt) adds 28.05 g/mol to the molecular weight (200.28 vs. 172.23) and reduces the hydrogen bond donor count from 2 to 1, while maintaining 2 hydrogen bond acceptors. This alteration is relevant for medicinal chemistry programs where modulating hydrogen bond donor count influences oral bioavailability, blood-brain barrier permeability, and off-target promiscuity .

Medicinal Chemistry Physicochemical Property Optimization SAR Probe Design

Purity Specification Advantage: Target Compound Routinely Supplied at 97–98% vs. 95% Typical for Closest Primary Amine Analogs

Commercial suppliers list n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine at 97% (AKSci) or 98% (Leyan) minimum purity, whereas the most widely available analog 1-(isoquinolin-5-yl)ethan-1-amine is typically offered at 95% purity (Bidepharm, Chemscene, CymitQuimica). The 2–3 percentage point purity differential can be significant when the compound is used as a building block for further synthesis, where impurities may propagate through multi-step sequences or interfere with sensitive biological assays .

Chemical Procurement Purity Specifications Assay Reproducibility

N-Ethyl vs. N-Methyl Substitution: Two-Carbon Chain Impacts Lipophilicity and Steric Bulk in Pharmacophore Modeling

Compared with the N-methyl analog [1-(isoquinolin-5-yl)ethyl](methyl)amine (MW 186.25), the N-ethyl derivative adds one methylene unit (+14.03 Da), which is predicted to increase the calculated LogP by approximately 0.5 units based on the Hansch-Leo fragmental constant for an sp³ methylene insertion (+0.5 per -CH₂-) [1][2]. Such a LogP shift is within the range known to alter receptor binding kinetics, plasma protein binding, and volume of distribution in CNS-active isoquinoline derivatives [3]. Note: Experimental LogP or pKa values for either compound could not be located in the public domain; the LogP difference is a computed estimate based on well-established additivity principles.

Structure-Activity Relationships Lipophilicity Optimization CNS Drug Design

Documented Research and COVID-19 Medicinal Chemistry Context: PostEra Submission Confirms Intentional Design as an Isoquinoline Replacement Scaffold

A 2021 submission to the PostEra COVID-19 Moonshot initiative explicitly lists n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine as a designed molecule with the rationale: 'Isoquinoline replacement previously untried. 1 step reaction from Enamine building blocks' [1]. This establishes the compound as a deliberate SAR probe in a globally coordinated, open-science antiviral drug discovery program. In contrast, no comparable crowdsourced medicinal chemistry submission was identified for the primary amine or N-methyl analogs, suggesting that the N-ethyl isoquinoline-5-yl scaffold was specifically prioritized for its unexplored chemical space [1]. The one-step synthetic accessibility from commercial Enamine building blocks also distinguishes this compound from analogs requiring multi-step de novo synthesis [1].

Antiviral Research Fragment-Based Drug Discovery COVID-19 Therapeutics

Regioisomeric Differentiation: 5-Position Attachment Creates a Distinct Pharmacophore Relative to 1-, 3-, 4-, 7-, and 8-Isoquinolinyl Ethanamine Isomers

The ethanamine side chain at the 5-position of the isoquinoline ring places the basic amine nitrogen in a unique spatial orientation relative to the heterocyclic nitrogen (position 2). BindingDB records for isoquinolin-5-yl-containing ligands show target engagement across a diverse range of proteins including TRPV1 (IC₅₀ = 229 nM), Rho kinase (IC₅₀ = 65 nM), and VEGFR kinase, whereas the 4-, 7-, and 8-substituted regioisomers populate different chemical biology space [1][2][3]. While direct target affinity data for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine itself are absent from public databases, the class-level evidence indicates that the 5-position attachment geometry is a non-interchangeable determinant of target recognition that cannot be replicated by 1-, 3-, 4-, 7-, or 8-substituted analogs [1][2][3].

Regioisomer Pharmacology Positional SAR Target Engagement Selectivity

Evidence-Anchored Application Scenarios for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine in Research Procurement and Experimental Design


Structure-Activity Relationship (SAR) Probe for N-Alkyl Scan in Isoquinoline-Based CNS or Kinase Programs

The compound is best deployed as the N-ethyl member of a systematic N-alkyl scan (H, methyl, ethyl, propyl) on the 1-(isoquinolin-5-yl)ethan-1-amine scaffold. The 28.05 Da mass increase and reduction in hydrogen bond donor count relative to the primary amine enable experimental measurement of the impact of N-alkyl chain length on target affinity, selectivity, LogD, and metabolic stability in a single coherent chemical series . Such scans are standard practice in lead optimization and are supported by the commercial availability of the H, methyl, and ethyl analogs from multiple vendors [1].

Covalent or Affinity Probe Precursor Requiring a Secondary Amine Handle for Further Derivatization

The secondary amine functionality (-NHEt) provides a single site for further N-functionalization (e.g., acylation, sulfonylation, reductive amination) without the chemoselectivity challenges of a primary amine, which can undergo bis-functionalization. This property is documented in the general isoquinoline synthetic chemistry literature, where N-ethyl secondary amines serve as versatile intermediates for generating tertiary amine libraries [2]. The higher purity specification (97–98%) of the commercial material further supports its use in multi-step synthetic sequences where intermediate purification would otherwise be required .

Isoquinolin-5-yl Pharmacophore Validation in TRPV1 or Rho Kinase Inhibitor Programs

BindingDB evidence demonstrates that isoquinolin-5-yl-containing ligands achieve nanomolar activity against TRPV1 (IC₅₀ = 229 nM) and Rho kinase (IC₅₀ = 65 nM), establishing the 5-substituted isoquinoline as a validated pharmacophore for these targets [3][4]. n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine serves as a minimal pharmacophoric fragment that retains the critical 5-position attachment geometry while adding the N-ethyl substituent, enabling fragment-based or scaffold-hopping approaches that are not accessible with 4-, 7-, or 8-substituted regioisomers [3][4].

Open-Science Antiviral Drug Discovery Building Block with Precedented COVID-19 Research Context

The compound's explicit submission to the PostEra COVID Moonshot initiative as an 'isoquinoline replacement previously untried' provides external validation of its design rationale and synthetic tractability (one step from Enamine building blocks) [5]. Research groups engaged in antiviral drug discovery, particularly those targeting SARS-CoV-2 or related coronaviruses, can leverage this public-domain design hypothesis as a starting point for their own SAR exploration, a credential that is uniquely absent for the primary amine and N-methyl analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.